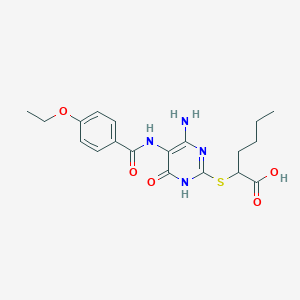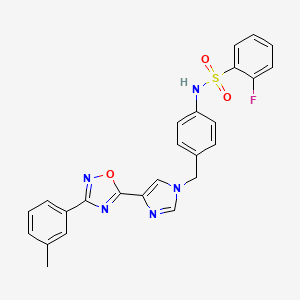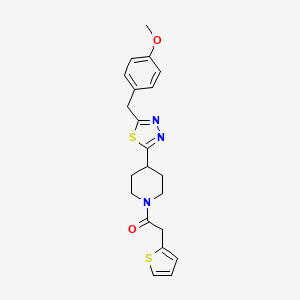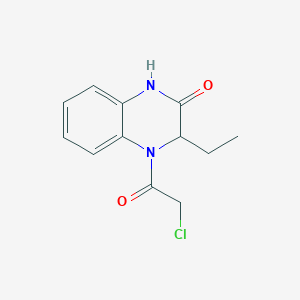![molecular formula C24H21BrN2O3 B2656928 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide CAS No. 850905-55-4](/img/structure/B2656928.png)
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C24H21BrN2O3 and its molecular weight is 465.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Rao et al. (2020) discusses the synthesis of derivatives related to 2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide, focusing on their chemical structures determined through advanced spectral data and elemental analysis. These derivatives were found to exhibit significant antibacterial activity, particularly with bromine substitution (Rao et al., 2020).
Pharmacological Activities
- Research by Rajveer et al. (2010) involved synthesizing and evaluating various derivatives for their anti-inflammatory, analgesic, and antibacterial activities. The study highlights the pharmacological significance of these compounds, particularly those with bromine substitutions (Rajveer et al., 2010).
- Gopa et al. (2001) evaluated certain derivatives for their analgesic and anti-inflammatory activities. The bromophenyl azo derivative showed comparable activity to standard drugs, indicating potential therapeutic applications (Gopa et al., 2001).
Antitumor Activity
- A study by Al-Suwaidan et al. (2016) found that certain 3-benzyl-substituted-4(3H)-quinazolinones derivatives exhibited significant broad-spectrum antitumor activity. This research suggests potential applications in developing anticancer therapies (Al-Suwaidan et al., 2016).
Structural and Gelation Properties
- Karmakar et al. (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, highlighting their ability to form gels and crystalline salts. This study provides insights into the material properties of these compounds (Karmakar et al., 2007).
Synthesis Methods
- Research by Hong et al. (2020) developed an asymmetric synthetic strategy for preparing 4-aryl-dihydroisoquinolinones. This method provides a new approach to synthesizing related compounds, potentially expanding their applications (Hong et al., 2020).
Antimicrobial Evaluation
- Gul et al. (2017) synthesized and evaluated a series of compounds for their antimicrobial and hemolytic activity, revealing potential applications in developing new antimicrobial agents (Gul et al., 2017).
Imaging Applications
- Yui et al. (2010) evaluated two 18F-labeled PET ligands, highlighting their potential in brain imaging and visualization of TSPO expression in infarcted rat brains. This research provides insights into the diagnostic applications of related compounds (Yui et al., 2010).
Properties
IUPAC Name |
2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN2O3/c25-18-9-11-19(12-10-18)26-23(28)16-30-22-8-4-7-21-20(22)13-14-27(24(21)29)15-17-5-2-1-3-6-17/h1-12H,13-16H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTROTBISXLSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Br)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyanothiolan-3-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2656847.png)


![[(2-Methylphenyl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2656854.png)

![N-(3,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2656857.png)


![N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![N-butyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-methylacetamide](/img/structure/B2656866.png)

